![molecular formula C24H18FN5O3S B2448588 N-(2-fluorophenyl)-2-(5-methyl-4-oxo-6-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide CAS No. 1243079-56-2](/img/structure/B2448588.png)
N-(2-fluorophenyl)-2-(5-methyl-4-oxo-6-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide
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Description
N-(2-fluorophenyl)-2-(5-methyl-4-oxo-6-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide is a useful research compound. Its molecular formula is C24H18FN5O3S and its molecular weight is 475.5. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Synthesis of Novel Derivatives for Anti-inflammatory Activity
A study by Sunder & Maleraju (2013) explored the synthesis of derivatives related to N-(2-fluorophenyl)-2-(5-methyl-4-oxo-6-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide. These compounds showed significant anti-inflammatory activity.
Antimicrobial Activity and Docking Studies
Vlasov et al. (2021) conducted a study on similar thieno[2,3-d]pyrimidine derivatives, demonstrating antimicrobial activity and performing docking studies to elucidate their mechanism of action (Vlasov et al., 2021).
Bactericidal Activities of Fluorine-Containing Compounds
Zhou Xi (2015) researched the bactericidal activity of fluorine-containing thieno[2,3-d]pyrimidin-4(3H)-ones, which are structurally related to the compound , indicating the potential bactericidal properties of similar compounds (Zhou Xi, 2015).
Synthesis and Antioxidant Activity
A study by Kotaiah et al. (2012) involved the synthesis of thieno[2,3-d]pyrimidine derivatives with significant radical scavenging and antioxidant activity, suggesting potential applications in oxidative stress-related conditions (Kotaiah et al., 2012).
Antimicrobial Agents
Chambhare et al. (2003) synthesized derivatives of thieno[2,3-d]pyrimidin-3-yl, showing substantial antibacterial and antimycobacterial activities. This indicates the compound's potential use in treating microbial infections (Chambhare et al., 2003).
Antimicrobial Evaluation and Hemolytic Activity
Research by Gul et al. (2017) on 1,3,4-oxadiazole compounds (structurally related) demonstrated antimicrobial activity and low cytotoxicity, underscoring their potential for safe therapeutic applications (Gul et al., 2017).
Fluorescent Compounds and Spectral Characteristics
- Synthesis of Fluorescent Compounds: Ho & Yao (2009) synthesized novel fluorescent thieno[2,3-d]pyrimidine compounds, highlighting the potential use of such compounds in fluorescence-based applications and studies (Ho & Yao, 2009).
Antitumor Activity
Evaluation of Antitumor Activity
A study by Hafez & El-Gazzar (2017) synthesized thieno[3,2-d]pyrimidine derivatives and evaluated their potent anticancer activities, suggesting the compound's potential use in cancer treatment (Hafez & El-Gazzar, 2017).
Anticancer Agents Synthesis
Alagarsamy et al. (2006) synthesized thieno[2,3-d]pyrimidin-4(3H)-ones with notable analgesic, anti-inflammatory, and antibacterial activities, further expanding the therapeutic potential of this class of compounds (Alagarsamy et al., 2006).
properties
IUPAC Name |
N-(2-fluorophenyl)-2-[5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxothieno[2,3-d]pyrimidin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FN5O3S/c1-13-6-5-7-15(10-13)21-28-22(33-29-21)20-14(2)19-23(34-20)26-12-30(24(19)32)11-18(31)27-17-9-4-3-8-16(17)25/h3-10,12H,11H2,1-2H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNZBRNDTRXOLQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=C(C4=C(S3)N=CN(C4=O)CC(=O)NC5=CC=CC=C5F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorophenyl)-2-(5-methyl-4-oxo-6-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide |
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